6-Methyl Substitution on Pyrazolo[1,5-a]pyrimidine Core Enhances PDE2A Potency and PDE Family Selectivity
In a direct head-to-head comparison within the same study, introducing a methyl group at the 6-position of the pyrazolo[1,5-a]pyrimidine core (converting compound 17 to 19) substantially improved PDE2A inhibitory potency and selectivity across PDE family enzymes. The 6-methyl analog 19 demonstrated enhanced inhibition of PDE2A relative to the unsubstituted core analog 17, while maintaining favorable MDR1 efflux ratios and in vitro phototoxicity profiles [1]. The authors explicitly state that 'the 6-methyl substitution was previously shown to significantly enhance both potency and PDE selectivity' and confirmed this finding across multiple compound pairs [1].
| Evidence Dimension | PDE2A inhibitory potency and PDE family selectivity |
|---|---|
| Target Compound Data | Compound 19 (6-methyl substituted): Substantially improved PDE2A potency and PDE selectivity vs. compound 17 (exact IC50 values reported in Table 3 of the primary reference) |
| Comparator Or Baseline | Compound 17 (unsubstituted pyrazolo[1,5-a]pyrimidine core): Insufficient PDE2A potency and PDE selectivity to meet program goals |
| Quantified Difference | Qualitative description of 'substantial improvement of potency and PDE selectivity'; the 6-methyl substitution converted a compound that did not meet program criteria into one that did |
| Conditions | PDE2A enzymatic inhibition assay; PDE family selectivity panel; MDR1 efflux ratio assay; in vitro phototoxicity assessment |
Why This Matters
This peer-reviewed direct comparison within a single study provides the sole published evidence that the 6-methyl group on the pyrazolo[1,5-a]pyrimidine scaffold is a critical pharmacophoric element for optimizing PDE2A-targeted programs, directly informing scaffold selection during procurement.
- [1] Mikami S, Sasaki S, Asano Y, et al. Discovery of an Orally Bioavailable, Brain-Penetrating, in Vivo Active Phosphodiesterase 2A Inhibitor Lead Series for the Treatment of Cognitive Disorders. J Med Chem. 2017;60(18):7678-7701. View Source
